molecular formula C11H9BrN2O2S3 B4916339 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea CAS No. 67735-63-1

1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea

Cat. No.: B4916339
CAS No.: 67735-63-1
M. Wt: 377.3 g/mol
InChI Key: YJQKKUZXXSDMBT-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea is an organic compound that features a bromophenyl group, a thiophene ring, and a sulfonylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea typically involves the reaction of 4-bromoaniline with thiophene-2-sulfonyl chloride in the presence of a base, followed by the addition of thiourea. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the thiophene ring or sulfonylthiourea group .

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenyl and thiophene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromophenyl)-3-thiophen-2-ylsulfonylthiourea is unique due to its combination of a bromophenyl group, a thiophene ring, and a sulfonylthiourea moiety.

Properties

IUPAC Name

1-(4-bromophenyl)-3-thiophen-2-ylsulfonylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S3/c12-8-3-5-9(6-4-8)13-11(17)14-19(15,16)10-2-1-7-18-10/h1-7H,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQKKUZXXSDMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182271
Record name N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67735-63-1
Record name N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67735-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(4-Bromophenyl)amino]thioxomethyl]-2-thiophenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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